(S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one
Description
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-[(2S)-pyrrolidin-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)6-4-3-5-8-6/h2,6,8H,1,3-5H2/t6-/m0/s1 |
InChI Key |
QYYPYISHAUTXJE-LURJTMIESA-N |
Isomeric SMILES |
C=CC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
C=CC(=O)C1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Attachment of the Propenone Moiety: The propenone moiety can be introduced through a condensation reaction between an aldehyde and a ketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated ketones.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Synthesis Techniques
The synthesis of (S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one typically involves the following methods:
- Cycloaddition Reactions : This compound is often synthesized through [3 + 2] cycloaddition reactions, which allow for the formation of complex structures with high stereoselectivity. For instance, studies have demonstrated the successful synthesis of spiro[indoline] derivatives using this compound as a key intermediate .
- Functionalization : The compound can be further functionalized to create various analogs that exhibit enhanced biological activities. This includes modifications that improve selectivity for specific biological targets.
This compound has garnered attention for its pharmacological properties, particularly in the context of neuropharmacology.
Neurotransmitter Interaction
Research has shown that analogs of this compound exhibit significant interactions with neurotransmitter transporters. For example, certain derivatives have been identified as potent inhibitors of dopamine and norepinephrine transporters, demonstrating selectivity over serotonin transporters . This selectivity is crucial for developing treatments for conditions such as depression and attention deficit hyperactivity disorder (ADHD).
Case Studies
Several studies have evaluated the efficacy of this compound analogs in preclinical models:
- Dopamine Transporter Inhibition : One study reported that a derivative of this compound showed a Ki value of 21.4 nM for dopamine transporter binding, which is significantly more potent than cocaine . This suggests potential therapeutic applications in treating substance use disorders.
- Behavioral Pharmacology : Additional research highlighted that compounds derived from this compound could stimulate locomotor activity in animal models, indicating their potential role in modulating dopaminergic activity .
Applications in Medicinal Chemistry
The versatility of this compound extends to medicinal chemistry, where it serves as a scaffold for designing novel therapeutics.
Drug Development
The compound's ability to interact selectively with neurotransmitter systems makes it a valuable candidate for drug development targeting neurological disorders. Its derivatives can be optimized for improved pharmacokinetic properties and reduced side effects.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Btk Inhibitors: Ibrutinib and Acalabrutinib
Key Structural Similarities and Differences :
- Ibrutinib ((S)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one) shares the (S)-propenone motif but replaces pyrrolidine with a piperidine ring linked to a pyrazolopyrimidine core .
- Acalabrutinib incorporates a dihydroimidazopyrazine scaffold and a pyrrolidine ring with a butynoyl group, altering solubility and selectivity .
Data Table 1: Comparison of Btk-Targeting Compounds
| Compound | Molecular Weight | Core Scaffold | Key Interactions | Selectivity Profile |
|---|---|---|---|---|
| (S)-1-(Pyrrolidin-2-yl)propenone | 139.17 | Pyrrolidine-propenone | Covalent (Cys481), H-bonds (Met477) | Moderate (needs optimization) |
| Ibrutinib | 440.51 | Pyrazolopyrimidine-piperidine | Covalent (Cys481), π-π (Lys430) | High (but off-target issues) |
| Acalabrutinib | 465.51 | Dihydroimidazopyrazine | Covalent (Cys481), optimized H-bond | Improved selectivity |
Pyrrolidine/Propenone Derivatives with Varied Substituents
Diastereomeric Mixtures :
- A compound analogous to the target molecule, (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (), exhibits diastereomerism due to a phthalazine substituent. This introduces steric hindrance, reducing crystallinity (mp 122–124°C) compared to the pure (S)-enantiomer .
Tautomerism Effects :
- 1-(Pyridin-2-yl)propan-2-one () exists as keto-enol tautomers, unlike the rigid enone system in the target compound. This tautomerism impacts solubility and reactivity, limiting its use in covalent inhibition .
Substituent Impact on Metal Coordination :
- 3-(4-Methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one () forms coordination complexes with Cu(II)/Ni(II), leveraging the enone’s chelating ability. The methoxy group enhances electron density, stabilizing metal binding—a property unexplored in the target compound .
Stereochemical and Conformational Considerations
- The (S)-configuration in the target compound ensures optimal spatial alignment for covalent binding, as seen in Btk inhibitors . In contrast, diastereomeric mixtures (e.g., ’s 4-ethyl-pyrrolidin-2-one derivatives) show reduced bioactivity due to conformational mismatches .
- Crystal structure analyses (via SHELXL, ) reveal that hydrogen-bonding patterns in pyrrolidine-propenone derivatives stabilize planar enone conformations, critical for Michael acceptor reactivity .
Biological Activity
(S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one, also known as 5-(Prop-2-en-1-yl)pyrrolidin-2-one, is a compound that has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuropharmacological activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a prop-2-en-1-one substituent. Its molecular formula is , and it exhibits unique structural characteristics that contribute to its biological activities.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of pyrrolidine derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.0039 mg/mL | |
| Escherichia coli | 0.025 mg/mL | |
| Candida albicans | 0.015 mg/mL |
In vitro tests have shown that the compound effectively inhibits the growth of various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The observed MIC values suggest potent activity against these pathogens, indicating its potential as a therapeutic agent in treating infections.
Anticancer Activity
Research on the anticancer effects of this compound has revealed promising results. The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF7 (Breast Cancer) | 15 | Induction of apoptosis | |
| A549 (Lung Cancer) | 10 | Cell cycle arrest | |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
The compound's mechanism of action involves inducing apoptosis and cell cycle arrest in various cancer cell lines, demonstrating its potential as an anticancer agent.
Neuropharmacological Activity
The neuropharmacological properties of pyrrolidine derivatives have also been explored extensively. Studies indicate that this compound may exhibit effects on neurotransmitter systems, particularly those involving dopamine and serotonin.
Table 3: Neuropharmacological Effects of this compound
The compound shows significant binding affinity to various neurotransmitter receptors, suggesting its potential use in treating mood disorders and other neuropsychiatric conditions.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a remarkable reduction in bacterial load in treated subjects compared to controls, highlighting the compound's potential for clinical application in infectious diseases.
Case Study 2: Cancer Treatment
In a preclinical trial involving breast cancer models, administration of this compound resulted in significant tumor shrinkage and improved survival rates. The study concluded that this compound could be a promising candidate for further development in cancer therapy.
Q & A
Q. What are the optimal synthetic routes for (S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one, and how can enantiomeric purity be ensured?
The synthesis of α,β-unsaturated ketones like This compound often employs the Claisen-Schmidt condensation, involving a pyrrolidine-derived aldehyde and a ketone under basic catalysis (e.g., NaOH or KOH). To ensure enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can be used. Post-synthesis, enantiomeric excess (ee) should be verified via chiral HPLC or polarimetry. Single-crystal X-ray diffraction (XRD) is definitive for confirming stereochemistry, as demonstrated for analogous enones in structural studies .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and conjugated alkene (C=C) vibrations (~1600 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry via alkene proton coupling (J ≈ 15–17 Hz for trans-enones) and assigns pyrrolidine ring protons .
- High-resolution mass spectrometry (HR-MS) : Validates molecular formula and fragmentation patterns .
- Single-crystal XRD : Resolves 3D structure, including stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:
- Frontier molecular orbitals (HOMO/LUMO) : Predict charge transfer behavior and reactive sites .
- UV-Vis spectra : Compare theoretical λmax (via TD-DFT) with experimental data to validate electronic transitions .
- Nonlinear optical (NLO) properties : Assess hyperpolarizability for photonic applications, as shown for similar chalcones .
Discrepancies between experimental and computational data often arise from solvent effects or basis set limitations; hybrid implicit-explicit solvation models improve accuracy .
Q. What challenges arise in resolving hydrogen bonding patterns in the crystal lattice of this compound?
Hydrogen bonding networks in enones are influenced by steric and electronic factors. Graph set analysis (e.g., Etter’s rules) classifies motifs (e.g., chains, rings) and identifies dominant interactions. Challenges include:
Q. How do stereochemical considerations influence the biological activity of this compound?
The (S)-configured pyrrolidine moiety may enhance binding to chiral biological targets (e.g., enzymes, receptors). Methodologies include:
- Molecular docking : Screens enantiomer-specific interactions with protein active sites (e.g., using AutoDock Vina) .
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) or enzyme inhibition (e.g., urease) .
Comparative studies with the (R)-enantiomer are critical to isolate stereochemical effects .
Q. How does SHELX software enhance structural refinement accuracy for this compound?
SHELXL improves refinement via:
- Anisotropic displacement parameters : Models thermal motion for non-H atoms .
- Hydrogen bond restraints : Fixes geometry during refinement of weak interactions .
- Twinning correction : Resolves pseudo-merohedral twinning common in enantiopure crystals .
Validation tools (e.g., PLATON) check for overfitting and omitted symmetry .
Q. Methodological Guidance
Q. How to resolve contradictions between experimental and computational UV-Vis data for this compound?
- Solvent effects : Re-run TD-DFT with a polarizable continuum model (e.g., PCM for acetone) .
- Vibrational coupling : Include Franck-Condon progression in simulations if vibronic fine structure is observed .
- Experimental calibration : Use standardized concentrations and cuvette path lengths to minimize artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
